molecular formula C12H8N6O4 B8227324 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid

4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid

Cat. No.: B8227324
M. Wt: 300.23 g/mol
InChI Key: AJGSSDYXGGRSOA-UHFFFAOYSA-N
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Description

4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid is an organic compound with the molecular formula C12H8N6O4. It is a solid substance, typically appearing as white crystals. This compound is known for its moderate solubility in certain organic solvents and its high thermal stability .

Preparation Methods

The synthesis of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves multiple steps. One common synthetic route includes the reaction of isophthalic acid with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent. The product is then purified through recrystallization .

Chemical Reactions Analysis

4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

4,6-bis(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O4/c19-11(20)7-1-8(12(21)22)10(18-6-14-4-16-18)2-9(7)17-5-13-3-15-17/h1-6H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGSSDYXGGRSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N2C=NC=N2)N3C=NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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